ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and an isopropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Allyl and Isopropyl Groups: The allyl and isopropyl groups can be introduced through nucleophilic substitution reactions using allyl bromide and isopropyl bromide, respectively.
Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl or isopropyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Allyl bromide, isopropyl bromide, sodium ethoxide, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the role of triazole derivatives in various biochemical pathways.
Industrial Applications: It can be employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in critical biochemical processes, leading to its observed biological effects.
Comparison with Similar Compounds
ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can be compared with other triazole derivatives, such as:
ETHYL 2-[(5-AMINO-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE: This compound lacks the allyl and isopropyl groups, which may affect its chemical reactivity and biological activity.
2-({4-ALLYL-5-[(2,6-DIMETHYLANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-ISOPROPYL-N-PHENYLACETAMIDE: This compound contains additional functional groups, such as aniline and phenylacetamide, which may enhance its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-propan-2-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-5-7-15-11(9(3)4)13-14-12(15)18-8-10(16)17-6-2/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYWUGCXMQFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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